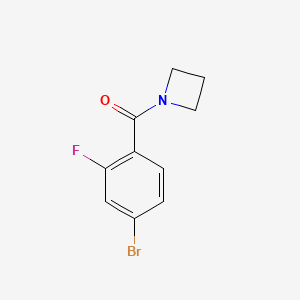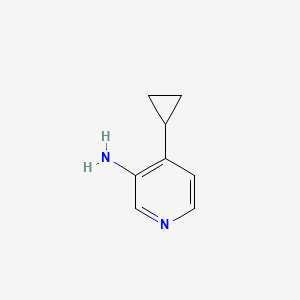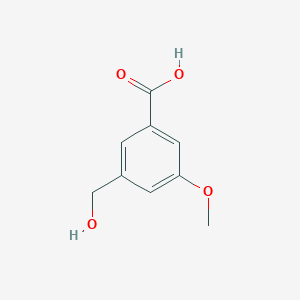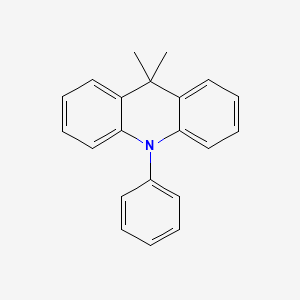
1-(4-Bromo-2-fluorobenzoyl)azetidina
Descripción general
Descripción
1-(4-Bromo-2-fluorobenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-bromo-2-fluorobenzoyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles .
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluorobenzoyl)azetidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functionalized molecules.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoyl compounds .
Mode of Action
The mode of action of 1-(4-Bromo-2-fluorobenzoyl)azetidine involves interactions with its targets. The bromo and fluoro groups on the benzoyl moiety may enhance the compound’s reactivity, allowing it to form covalent bonds with its targets . This can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Benzoyl compounds are known to participate in a variety of biochemical reactions, including nucleophilic substitution and oxidation . These reactions can influence multiple pathways and have downstream effects on cellular functions .
Pharmacokinetics
The presence of the bromo and fluoro groups may influence these properties by affecting the compound’s lipophilicity and reactivity .
Result of Action
The molecular and cellular effects of 1-(4-Bromo-2-fluorobenzoyl)azetidine’s action depend on its specific targets and the nature of its interactions with these targets . Changes induced by the compound can affect cellular processes, potentially leading to observable phenotypic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Bromo-2-fluorobenzoyl)azetidine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Análisis Bioquímico
Biochemical Properties
1-(4-Bromo-2-fluorobenzoyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of 1-(4-Bromo-2-fluorobenzoyl)azetidine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, it can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-(4-Bromo-2-fluorobenzoyl)azetidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-2-fluorobenzoyl)azetidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways .
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-2-fluorobenzoyl)azetidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, in rodent models, low doses of this compound have been shown to modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce oxidative stress and damage to cellular structures .
Metabolic Pathways
1-(4-Bromo-2-fluorobenzoyl)azetidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion .
Transport and Distribution
Within cells and tissues, 1-(4-Bromo-2-fluorobenzoyl)azetidine is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(4-Bromo-2-fluorobenzoyl)azetidine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. These localization patterns are essential for understanding the compound’s precise mechanisms of action .
Métodos De Preparación
The synthesis of 1-(4-Bromo-2-fluorobenzoyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-fluorobenzoyl chloride from 4-bromo-2-fluorobenzoic acid.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and the 4-bromo-2-fluorobenzoyl chloride under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, and the reaction mixture is typically heated to facilitate cyclization.
Análisis De Reacciones Químicas
1-(4-Bromo-2-fluorobenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring, leading to the formation of different functionalized derivatives.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines or other derivatives.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Comparación Con Compuestos Similares
1-(4-Bromo-2-fluorobenzoyl)azetidine can be compared with other azetidine derivatives, such as:
1-(4-Chloro-2-fluorobenzoyl)azetidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Bromo-2-chlorobenzoyl)azetidine: Contains both bromine and chlorine atoms, which can affect its chemical properties and applications.
1-(4-Bromo-2-methylbenzoyl)azetidine:
These comparisons highlight the unique properties of 1-(4-Bromo-2-fluorobenzoyl)azetidine, particularly its enhanced reactivity due to the presence of both bromine and fluorine substituents.
Propiedades
IUPAC Name |
azetidin-1-yl-(4-bromo-2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-7-2-3-8(9(12)6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRWWQRGTFSLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250864 | |
| Record name | 1-Azetidinyl(4-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955887-12-4 | |
| Record name | 1-Azetidinyl(4-bromo-2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955887-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinyl(4-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)


![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)



![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)


![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)
